dimethylsilane](/img/structure/B13663534.png)
(R)-[2-Bromo-1-(3-methoxyphenyl)ethoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is a chiral organosilicon compound It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a tert-butyl dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-methoxyphenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrocarbons and alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.
Medicine
In medicinal chemistry, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Bromo-1-(3-methoxyphenyl)ethanol: Similar structure but lacks the tert-butyl dimethylsilane group.
®-2-Chloro-1-(3-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
®-2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a methoxy group at the para position.
Uniqueness
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is unique due to the combination of its chiral center, bromine atom, and tert-butyl dimethylsilane group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H25BrO2Si |
|---|---|
Poids moléculaire |
345.35 g/mol |
Nom IUPAC |
[2-bromo-1-(3-methoxyphenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-14(11-16)12-8-7-9-13(10-12)17-4/h7-10,14H,11H2,1-6H3 |
Clé InChI |
JTAVMEOXMUPBPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

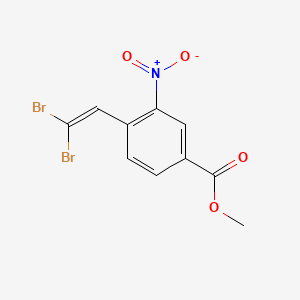

![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
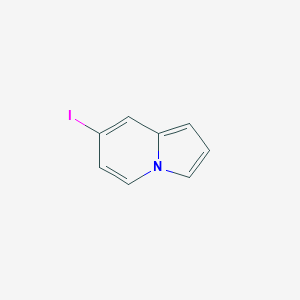
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
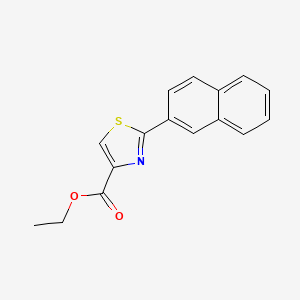

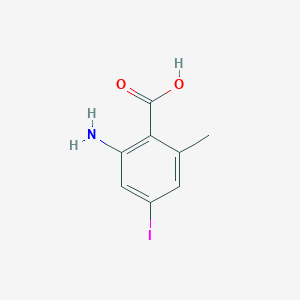
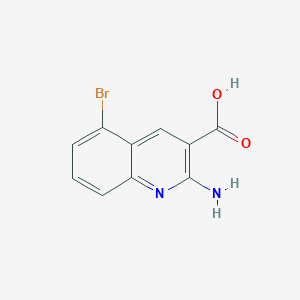
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
